molecular formula C13H15FN4O B1389295 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1081658-09-4

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B1389295
CAS No.: 1081658-09-4
M. Wt: 262.28 g/mol
InChI Key: IFNORVNMDHIXDR-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-fluorophenyl group, often using a halogenated precursor and a suitable base.

    Attachment of the piperazine ring: The final step involves the nucleophilic substitution of the oxadiazole ring with a piperazine derivative, typically under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include halogenated precursors, strong acids or bases, and reducing or oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparison with Similar Compounds

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with biological targets.

    1-{[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: The nitrophenyl group introduces different electronic properties, which can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNORVNMDHIXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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